Lipophilicity Shift: 3-CF₃ Increases Experimental logD by ~0.9 Units Relative to 3-CH₃ in the Tetrahydroimidazo[1,5-a]pyridine Series
In a systematic SAR study of imidazopyridine-based CYP11B2 inhibitors, direct comparison of matched molecular pairs within the same scaffold shows that replacing a methyl group at the R1 position with a trifluoromethyl group increases the experimentally determined logD (HPLC method) from 0.6 (Cpd 14, all-CH₃) to 1.5 (Cpd 18, CF₃ at R1) — a ΔlogD of +0.9 [1]. This logD elevation is accompanied by a shift in ligand lipophilic efficiency (LLE = pIC₅₀ − aLogP98) from 4.38 to 3.02. The target compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine shares the identical 3-CF₃ substitution pattern and core scaffold with the compounds characterized in this SAR study, placing it in a distinctly higher lipophilicity regime than its 3-H (parent, C₇H₁₁N₃, MW 137.18) or 3-CH₃ (C₈H₁₃N₃, MW 151.21) counterparts .
| Evidence Dimension | Experimental logD (HPLC) and LLE |
|---|---|
| Target Compound Data | 3-CF₃ substituted scaffold: predicted cLogP = 1.8204 ; inferred logD ≈ 1.5 based on matched-pair analog (Cpd 18) with identical 3-CF₃-imidazopyridine core [1] |
| Comparator Or Baseline | 3-CH₃ analog (Cpd 14): experimental logD = 0.6, LLE = 4.38; Unsubstituted parent (5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine): MW 137.18, fewer heavy atoms, lower intrinsic lipophilicity [1] |
| Quantified Difference | ΔlogD ≈ +0.9 (CF₃ vs. CH₃); ΔMW = +53.97 g/mol vs. parent; ΔMW = +53.97 g/mol vs. 3-CH₃ analog; ΔLLE ≈ −1.36 |
| Conditions | Matched molecular pair within tetrahydroimidazo[1,5-a]pyridine scaffold; hCYP11B2 and hCYP11B1 inhibition assays; logD determined experimentally by HPLC at pH 7.4 [1] |
Why This Matters
The +0.9 logD increment directly impacts membrane permeability estimation, formulation strategy, and off-target promiscuity risk — procurement of the correct 3-CF₃ analog is essential for reproducing the lipophilicity-dependent SAR trends published for this chemotype.
- [1] Hu Q, Yin L, Hartmann RW. Selective dual inhibitors of CYP19 and CYP11B2: targeting cardiovascular diseases hiding in the shadow of breast cancer. J Med Chem. 2014;57(12):5011-5022. Table 4: Effects of Trifluoromethylation. PMC4538427. View Source
